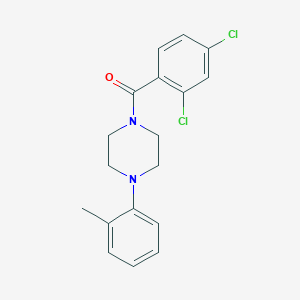

(2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

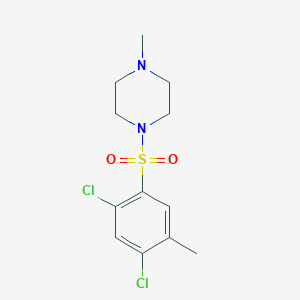

“(2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone” is a complex organic compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains dichlorophenyl and o-tolyl groups, which are common in many synthetic compounds .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and acids . The structures of these newly synthesized amide derivatives are usually confirmed by 1H NMR, 13C NMR, and LC/MS analysis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . The compound likely contains a central piperazine ring, with the (2,4-dichlorophenyl) and (o-tolyl) groups attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis

The compound, like other piperazine derivatives, may undergo various chemical reactions. For instance, it might react with acids to form salts, or with alkylating agents to form N-alkylated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the dichlorophenyl group might make the compound somewhat polar, while the piperazine ring might confer basic properties .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that the compound “(2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity . In particular, new 4-azaindole-1,2,4-isoxazoles, which share a similar structure to the compound , have been synthesized and tested for their in vitro anticancer activity against three human cancer cell lines .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound “(2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that the compound “(2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone” could potentially be used in the treatment of microbial infections.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also interact with various cellular targets.

Mode of Action

It is suggested that similar compounds can interact with their targets and induce changes at the molecular level

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also affect multiple biochemical pathways.

Pharmacokinetics

It is suggested that modifications to the structure of similar compounds can improve their pharmacokinetic profile and alter their permeability-based antibiotic resistance .

Result of Action

Related compounds have been shown to produce loss of cell viability in certain cell lines . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also have cytotoxic effects.

Action Environment

It is known that the physicochemical properties of similar compounds can be substantially modified to improve their pharmacokinetic profile and alter their action in different environments .

Orientations Futures

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(19)12-16(15)20/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESRKWUVCJXRRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)

![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)